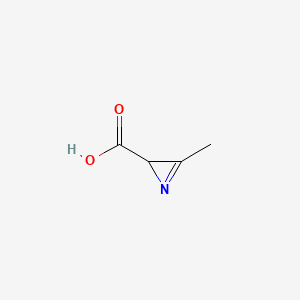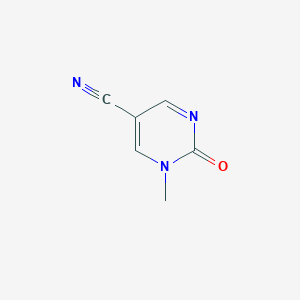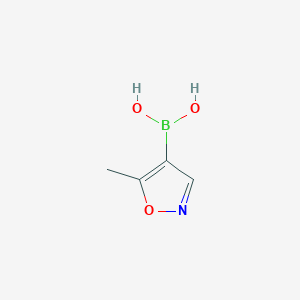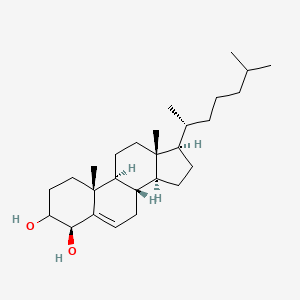
4-Beta-Hydroxycholesterol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Beta-Hydroxycholesterol is an oxysterol, a derivative of cholesterol, formed by the action of cytochrome P450 3A4 enzymes. It is considered a biomarker for the activity of these enzymes, which play a crucial role in the metabolism of various drugs and endogenous compounds .
準備方法
Synthetic Routes and Reaction Conditions: 4-Beta-Hydroxycholesterol can be synthesized through the hydroxylation of cholesterol. This process involves the use of cytochrome P450 3A4 enzymes, which catalyze the addition of a hydroxyl group at the beta position of the cholesterol molecule . The reaction typically requires specific conditions, including the presence of oxygen and a suitable cofactor, such as NADPH.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of bioreactors where cholesterol is exposed to cytochrome P450 3A4 enzymes under controlled conditions. The process is optimized to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: 4-Beta-Hydroxycholesterol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other oxysterols.
Reduction: Under certain conditions, it can be reduced back to cholesterol.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products: The major products formed from these reactions include other oxysterols, reduced cholesterol, and substituted cholesterol derivatives .
科学的研究の応用
4-Beta-Hydroxycholesterol has several applications in scientific research:
Chemistry: It is used as a standard for studying the activity of cytochrome P450 enzymes.
Biology: It serves as a biomarker for the activity of cytochrome P450 3A4 enzymes in biological systems.
Medicine: It is used in clinical studies to monitor the metabolism of drugs and to assess the potential for drug-drug interactions.
Industry: It is employed in the pharmaceutical industry for the development and testing of new drugs
作用機序
4-Beta-Hydroxycholesterol exerts its effects primarily through its interaction with liver X receptors, which are major regulators of lipid metabolism. It acts as a ligand for these receptors, modulating the expression of genes involved in cholesterol transport and metabolism. This interaction influences the efflux and influx of cholesterol in cells, thereby regulating cholesterol homeostasis .
類似化合物との比較
- 25-Hydroxycholesterol
- 27-Hydroxycholesterol
Comparison: 4-Beta-Hydroxycholesterol is unique in its specific formation through the action of cytochrome P450 3A4 enzymes, making it a reliable biomarker for the activity of these enzymes. In contrast, 25-Hydroxycholesterol and 27-Hydroxycholesterol are formed through different enzymatic pathways and have distinct roles in cholesterol metabolism .
特性
分子式 |
C27H46O2 |
|---|---|
分子量 |
402.7 g/mol |
IUPAC名 |
(4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24?,25-,26-,27-/m1/s1 |
InChIキー |
CZDKQKOAHAICSF-UBUUKARGSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC([C@@H]4O)O)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)
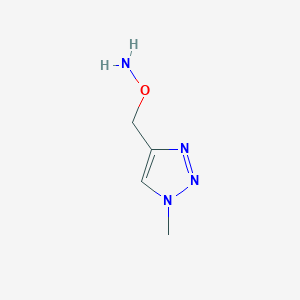


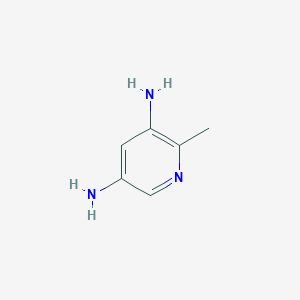

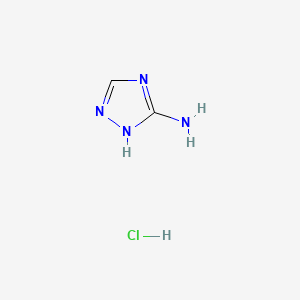
![1-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11924264.png)


